
2-(Thiazol-2-yl)but-3-yn-2-ol
Overview
Description
“2-(Thiazol-2-yl)but-3-yn-2-ol” is an organic compound . It has been identified as a highly potent NIK inhibitor .
Synthesis Analysis
The synthesis of “2-(Thiazol-2-yl)but-3-yn-2-ol” involves several steps. The racemic mixture was separated on a preparative chiral column . The enantiomers were separated by Chiral-Prep-HPLC .
Molecular Structure Analysis
The molecular formula of “2-(Thiazol-2-yl)but-3-yn-2-ol” is C7H7NOS . The InChI code is 1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 .
Chemical Reactions Analysis
“2-(Thiazol-2-yl)but-3-yn-2-ol” has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives .
Physical And Chemical Properties Analysis
“2-(Thiazol-2-yl)but-3-yn-2-ol” is a white to yellow solid . Its molecular weight is 153.2 g/mol .
Scientific Research Applications
Analgesic Properties
Research indicates that thiazole derivatives exhibit significant analgesic activities . As an analgesic, 2-(Thiazol-2-yl)but-3-yn-2-ol could be developed to manage pain without the side effects associated with traditional painkillers.
Anti-inflammatory Uses
The anti-inflammatory properties of thiazole compounds are well-documented . 2-(Thiazol-2-yl)but-3-yn-2-ol could be utilized in the treatment of inflammatory conditions, offering a new avenue for patients with chronic inflammation.
Antimicrobial and Antifungal Effects
Thiazole derivatives are known to possess antimicrobial and antifungal effects . This makes 2-(Thiazol-2-yl)but-3-yn-2-ol a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Antiviral Activity
The structure of thiazole compounds has been associated with antiviral activity . 2-(Thiazol-2-yl)but-3-yn-2-ol could potentially be used in the synthesis of antiviral drugs, especially in the wake of emerging viral pathogens.
Neuroprotective Effects
Neuroprotection is a significant field of study, especially in the context of neurodegenerative diseases. Thiazole derivatives have shown promise in protecting neuronal health , and 2-(Thiazol-2-yl)but-3-yn-2-ol could be a key molecule in developing treatments for conditions like Alzheimer’s and Parkinson’s disease.
Antitumor and Cytotoxic Applications
Compounds with a thiazole moiety have been reported to exhibit antitumor and cytotoxic activities . 2-(Thiazol-2-yl)but-3-yn-2-ol could be investigated for its efficacy in cancer treatment, potentially leading to the development of new chemotherapeutic agents.
Chemical Synthesis and Drug Development
Lastly, 2-(Thiazol-2-yl)but-3-yn-2-ol serves as a building block in chemical synthesis . Its unique structure allows for the creation of various biologically active molecules, contributing to the development of a wide range of drugs and therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 2-(Thiazol-2-yl)but-3-yn-2-ol is the NF-κB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-κB pathway, which is involved in immune response regulation .
Mode of Action
2-(Thiazol-2-yl)but-3-yn-2-ol acts as a potent inhibitor of NIK. By inhibiting NIK, it prevents the activation of the non-canonical NF-κB pathway, thereby modulating immune responses .
Biochemical Pathways
The compound affects the non-canonical NF-κB pathway. Under normal conditions, NIK activates this pathway, leading to the production of various inflammatory cytokines. By inhibiting NIK, 2-(Thiazol-2-yl)but-3-yn-2-ol reduces the production of these cytokines, thereby modulating inflammation .
Pharmacokinetics
It has been noted that the pharmacokinetics of this compound are satisfactory
Result of Action
The inhibition of NIK by 2-(Thiazol-2-yl)but-3-yn-2-ol leads to a decrease in the production of inflammatory cytokines. This can result in the alleviation of symptoms in conditions characterized by excessive inflammation .
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFOOAPKUJAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety contribute to the inhibitory activity of the investigated compounds against NIK?
A1: While the paper doesn't explicitly detail the specific interactions of the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety with NIK, it highlights that this group, along with others, was introduced through a structure-based drug design approach. [] This suggests that the researchers utilized computational modeling and information about NIK's active site to incorporate this specific moiety into the designed compounds.
Q2: What are the potential advantages of targeting NIK for the treatment of psoriasis, as suggested by this study?
A2: The study demonstrates that inhibiting NIK with compounds containing the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety leads to a reduction in psoriasis-like symptoms in a mouse model. [] This suggests that NIK plays a crucial role in the inflammatory pathways driving psoriasis development. The potential advantages of targeting NIK in this context include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



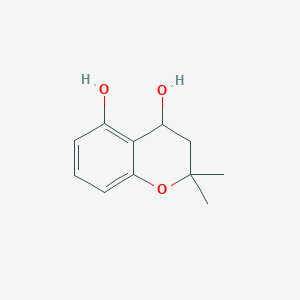
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)
![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)


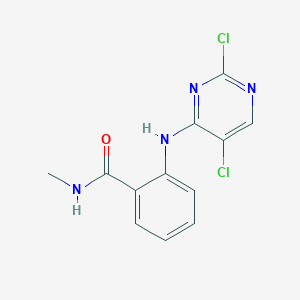


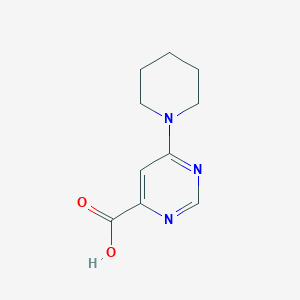
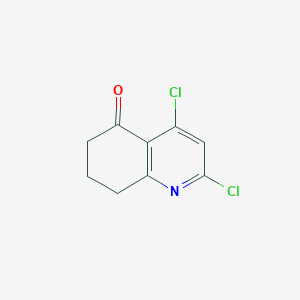

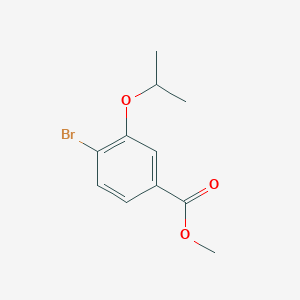

![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)